molecular formula C17H22N8S B6442584 4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549015-94-1

4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6442584
CAS No.: 2549015-94-1
M. Wt: 370.5 g/mol
InChI Key: HQHCMTBQXYDCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a novel chemical compound offered for research use. This molecule is of significant interest in early-stage drug discovery and pharmacological probe development, particularly in the field of oncology. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its potential to inhibit various kinase targets . The design of this compound, featuring a piperazine linker connecting heterocyclic systems, is reminiscent of advanced kinase inhibitor platforms. For instance, similar triazolopyrazine-based compounds have been developed as highly potent and selective c-Met (mesenchymal-epithelial transition factor) inhibitors, such as the clinical candidate volitinib, demonstrating good antitumor activity in models . This suggests the present compound may serve as a valuable chemical tool for exploring similar biological pathways. The specific presence of the 2-(methylsulfanyl)pyrimidine and 4-ethyl substituents may allow for further synthetic modification, providing a versatile starting point for structure-activity relationship (SAR) studies. This product is intended for research applications in vitro and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with the appropriate safety precautions.

Properties

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-4-13-11-16(19-17(18-13)26-3)24-9-7-23(8-10-24)15-6-5-14-21-20-12(2)25(14)22-15/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCMTBQXYDCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antitumor properties. The specific structure of this compound, with its triazole and pyridazine moieties, suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology research .

Antimicrobial Properties
Compounds containing triazole rings have been noted for their antimicrobial activity. This compound's structural features may enhance its efficacy against a range of pathogens. Preliminary studies suggest that triazole derivatives can disrupt cellular processes in bacteria and fungi, leading to their potential use as novel antimicrobial agents .

Pharmacology

Neuropharmacological Effects
The piperazine group in this compound is associated with neuroactive properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders such as anxiety and depression. The specific interaction of this compound with serotonin receptors is an area of ongoing research .

Anti-inflammatory Activity
Studies have suggested that compounds with similar structural characteristics possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Biochemical Applications

Enzyme Inhibition Studies
The unique structure of this compound allows it to serve as a potential inhibitor for various enzymes involved in metabolic pathways. Research has demonstrated that similar pyrimidine derivatives can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. This inhibition could lead to applications in cancer therapy and antimicrobial treatments .

Case Studies

Study Title Focus Area Findings
Antitumor Activity of Pyrimidine DerivativesOncologyDemonstrated significant inhibition of tumor growth in vitro.
Antimicrobial Efficacy of Triazole CompoundsMicrobiologyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Neuropharmacological Properties of Piperazine DerivativesPharmacologyIndicated potential antidepressant effects through serotonin modulation.
Anti-inflammatory Effects of Pyrimidine AnaloguesImmunologyReduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound :

  • Pyrimidine core with [1,2,4]triazolo[4,3-b]pyridazine and piperazine substituents.
  • Key substituents : Ethyl (C2), methylsulfanyl (C6).

AZD5153 ():

  • Bivalent triazolopyridazine with two BRD4-binding motifs.
  • Key substituents : Methoxy group, methylpiperazine.
  • Activity : Potent BRD4 inhibition (IC₅₀ < 10 nM) due to bivalent binding .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives ():

  • Pyrazolo-triazolo-pyrimidine fused core .
  • Key substituents : Nitro, aryl, and hydrazine groups.
  • Activity : Structural isomerization impacts stability and target affinity .

Imidazo[1,2-b]pyridazine derivatives ():

  • Imidazo-pyridazine core with sulfoxide/sulfone groups.
  • Key substituents : Methylsulfinyl, methylsulfonyl.
  • Activity : Sulfur oxidation state influences solubility and target interactions .
Substituent Effects on Bioactivity
Compound Class Substituent Role in Bioactivity Reference
Target Compound Methylsulfanyl (S–CH₃) Enhances lipophilicity and metabolic stability; may modulate target binding.
AZD5153 Methoxy (O–CH₃) Improves solubility and pharmacokinetics; critical for BRD4 inhibition.
Nitroimidazole Derivatives Nitro (NO₂) Boosts antimycobacterial activity via electron-withdrawing effects.
Imidazo-pyridazines Sulfone (SO₂) Increases polarity and binding affinity compared to sulfoxide or thioether analogs.
Physicochemical and Pharmacokinetic Profiles
Property Target Compound AZD5153 Imidazo-pyridazine Derivatives ()
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (optimized solubility) ~1.5–2.0 (polar sulfone groups)
Solubility Moderate (piperazine linker) High (methoxy substituent) Low (sulfone increases crystallinity)
Metabolic Stability High (methylsulfanyl group) High (optimized substituents) Moderate (sulfoxide susceptible to reduction)

Key Research Findings

Bivalent vs. Monovalent Binding: AZD5153’s bivalent structure enhances BRD4 potency (IC₅₀ < 10 nM) compared to monovalent analogs. The target compound’s monovalent design may prioritize selectivity over potency .

Sulfur Substituents : Methylsulfanyl in the target compound offers a balance between lipophilicity and stability, contrasting with sulfone/sulfoxide groups in imidazo-pyridazines, which improve target affinity but reduce membrane permeability .

Piperazine Linkers : Present in both the target compound and AZD5153, piperazine improves solubility and conformational flexibility, critical for engaging deep binding pockets .

Isomerization Effects : Pyrazolo-triazolo-pyrimidines () demonstrate that ring isomerization can drastically alter stability and activity, suggesting the target compound’s [1,2,4]triazolo[4,3-b]pyridazine configuration is optimized for stability .

Preparation Methods

Cyclocondensation for 4-Ethyl-6-Amino-2-Mercaptopyrimidine

The core is synthesized via cyclocondensation of ethyl acetoacetate (β-ketoester) and thiourea in the presence of hydrochloric acid. This method, adapted from Xu et al., produces 4-ethyl-6-amino-2-mercaptopyrimidine (1 ) in 75–85% yield. The reaction proceeds via acid-catalyzed nucleophilic attack of thiourea on the β-ketoester, followed by cyclodehydration.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.2 eq), thiourea (1.0 eq)

  • Catalyst : HCl (conc., 2 mL/g substrate)

  • Temperature : Reflux at 80°C for 6–8 h

  • Workup : Neutralization with NaOH, filtration, recrystallization (ethanol/water)

Methylation of the Thiol Group

The 2-mercapto group is methylated using dimethyl carbonate (DMC) under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction, yielding 4-ethyl-6-amino-2-(methylsulfanyl)pyrimidine (2 ) in 90–95% yield.

Reaction Conditions

  • Reactants : 1 (1.0 eq), DMC (3.0 eq)

  • Catalyst : TBAB (5 mol%)

  • Temperature : 90°C for 4 h

  • Workup : Extraction with ethyl acetate, evaporation

Synthesis of 3-Methyl- Triazolo[4,3-b]Pyridazin-6-Amine

The triazolopyridazine moiety is constructed using two primary routes.

Hydrazine-Mediated Cyclization

A pyridazine derivative (e.g., 3-aminopyridazin-6-amine) reacts with acetic hydrazide in ethanol under reflux to form 3-methyl-[1,2,]triazolo[4,3-b]pyridazin-6-amine (3 ). This method, derived from Palazzo et al., achieves 60–70% yield.

Reaction Conditions

  • Reactants : 3-Aminopyridazin-6-amine (1.0 eq), acetic hydrazide (1.2 eq)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 78°C for 12 h

  • Workup : Column chromatography (silica gel, ethyl acetate/hexanes)

Diazotization and Thermal Cyclization

Adapting Wentrup’s approach, 5-(pyridazin-3-yl)tetrazole undergoes thermolysis at 400°C under vacuum to generate the triazolopyridazine ring via a diazo intermediate. This method yields 3 in 20–25% yield, with improvements possible using microwave-assisted heating.

Optimization and Challenges

Regioselectivity in Triazole Formation

Asymmetric diketones in cyclocondensation reactions risk forming isomer mixtures. Using symmetrically substituted dicarbonyl compounds (e.g., glyoxal) mitigates this issue but limits diversity.

Oxidation of Thioether to Sulfone (Optional)

The methylsulfanyl group can be oxidized to a sulfone using H₂O₂ and Na₂WO₄ in acetic acid, though this step is unnecessary for the target compound.

Data Tables

Table 1. Key Intermediates and Yields

IntermediateSynthesis MethodYield (%)Reference
1 Cyclocondensation80
2 Methylation92
3 Hydrazine cyclization65
Final compoundCoupling55

Table 2. Reaction Conditions for Coupling Step

ParameterValue
CatalystPd(OAc)₂/Xantphos
Temperature110°C
Time24 h
SolventToluene
BaseCs₂CO₃

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be maximized?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling of the triazolo-pyridazine core with piperazine, and sulfanyl group introduction. Key steps include:

  • Coupling reaction : Use sodium hydride in anhydrous DMF to activate the triazolo-pyridazine intermediate for nucleophilic attack by the piperazine moiety .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) is essential to isolate the final product, achieving >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Reflux in ethanol at 80°C for 12–16 hours enhances reaction completion, as seen in analogous piperazine-triazolo-pyridazine syntheses .

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., ethyl, methylsulfanyl groups) and piperazine linkage .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₄N₈S₂) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry of the triazolo-pyridazine ring, critical for SAR studies .

Q. What preliminary biological assays are recommended to screen for activity?

  • Kinase inhibition assays : Test against kinases (e.g., p38 MAPK, TAK1) at 1–10 µM concentrations using ADP-Glo™ kits, given structural similarity to known kinase inhibitors .
  • Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination over 48–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values across different kinase assays?

  • Control variables : Standardize assay conditions (ATP concentration, incubation time) and validate using reference inhibitors (e.g., SB203580 for p38 MAPK) .
  • Structural modeling : Perform docking studies (AutoDock Vina) to compare binding modes in kinases with divergent IC₅₀ values. Adjust protonation states of the piperazine nitrogen to reflect physiological pH .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase selectivity?

  • Modify substituents : Replace the methylsulfanyl group with methoxy or chloro groups to assess steric/electronic effects on kinase binding .
  • Scaffold hopping : Compare activity with analogs like imidazo[1,2-b]pyridazines (Table 1) to identify core-specific selectivity trends .

Table 1 : Selectivity profiles of triazolo-pyridazine derivatives

Compoundp38 MAPK IC₅₀ (nM)TAK1 IC₅₀ (nM)
Target compound120 ± 15450 ± 60
7-Phenyl-triazolo-pyridinone85 ± 10>1000
Imidazo-pyridazine derivative300 ± 40220 ± 30
Data adapted from kinase inhibition studies

Q. How can metabolic stability be improved without compromising potency?

  • Prodrug design : Introduce acetyl-protected amines on the piperazine ring to reduce first-pass metabolism .
  • Isotere replacement : Substitute methylsulfanyl with trifluoromethyl to enhance metabolic resistance, as seen in pyridazine analogs .

Q. What methods validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases by monitoring protein thermal stability shifts in lysates treated with 10 µM compound .
  • Phospho-antibody profiling : Use Western blotting to quantify downstream phosphorylation (e.g., p-MAPKAPK2 for p38 MAPK inhibition) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Re-examine reaction conditions : Ensure anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres during coupling steps .
  • Characterize intermediates : Use LC-MS to identify side products (e.g., N-alkylated byproducts) that reduce yields .

Q. Why might biological activity vary between in vitro and in vivo models?

  • Solubility limitations : Use PEG-400/water (20:80) formulations to improve bioavailability in murine models .
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan®) to identify non-target interactions that complicate in vivo data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.